(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone, also known as 2-Amino-5-chloro-4-hydroxybenzophenone, is an organic compound with the molecular formula and a molecular weight of approximately 231.68 g/mol. This compound features a benzophenone structure, characterized by the presence of a phenolic hydroxyl group, an amino group at the para position, and a chlorine atom at the ortho position relative to the amino group. It appears as a yellow crystalline powder and has a melting point range of 96-98 °C .
The compound is also noted for its use in heterocyclic syntheses, particularly involving reactions with dimethyl acetylenedicarboxylate .
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone has been studied for its biological properties. It is known to be a metabolite of diazepam, exhibiting weaker anticonvulsant effects compared to its parent compound . Additionally, it has shown potential as an inhibitor of various cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are important in drug metabolism . Its interaction with these enzymes suggests a role in pharmacokinetics that could influence the efficacy and safety profiles of co-administered drugs.
Several methods have been reported for synthesizing (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone:
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone finds applications in various fields:
The compound has been subjected to interaction studies focusing on its ability to inhibit cytochrome P450 enzymes. These studies indicate that it may affect the metabolism of other drugs by competing for enzyme binding sites or altering enzyme activity, which is crucial for understanding drug-drug interactions in therapeutic settings .
Several compounds share structural similarities with (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(2-Aminophenyl)(4-chlorophenyl)methanone | 2894-51-1 | 0.98 |
1-(2-Amino-5-chlorophenyl)ethanone | 1685-19-4 | 0.96 |
(4-Chlorophenyl)(1H-pyrrol-3-yl)methanone | 62128-38-5 | 0.84 |
1-(3-Amino-4-chlorophenyl)ethan-1-one | 79406-57-8 | 0.86 |